Physicochemical properties of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid
Physicochemical properties of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid
Introduction
1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid is a substituted cyclohexanone derivative. As with any molecule of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount. These properties—including lipophilicity, acidity, and solubility—govern the compound's behavior in various environments, influencing everything from its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems to its formulation and handling characteristics. This guide provides a detailed examination of the key physicochemical parameters of this compound, offering both computational predictions and field-proven experimental protocols for their determination. The methodologies are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Chemical Identity and Structure
A clear definition of the molecule is the foundation of any physicochemical analysis.
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IUPAC Name: 1-(2-Methoxyethyl)-4-oxocyclohexane-1-carboxylic acid
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CAS Number: 2228313-99-1[1]
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Molecular Formula: C₁₀H₁₆O₄[1]
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Molecular Weight: 200.23 g/mol [1]
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SMILES: O=C(C1(CCC(CC1)=O)CCOC)O[1]
The structure features a central cyclohexanone ring, which is substituted at the C1 position with both a carboxylic acid and a 2-methoxyethyl group. The presence of a ketone, a carboxylic acid, and an ether functional group suggests a molecule with a complex interplay of polar and non-polar characteristics.
Computationally Predicted Physicochemical Properties
Computational models provide valuable in silico estimations that guide initial experimental design and hypothesis generation. These values are derived from the molecule's structure and offer a rapid assessment of its likely behavior.
| Property | Predicted Value | Source |
| Partition Coefficient (LogP) | 1.237 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 4 | ChemScene[1] |
These computational insights suggest that 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid is a moderately lipophilic compound (LogP > 1) with sufficient polar surface area to interact with aqueous environments. The presence of a single hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the carbonyl and ether oxygens) underscores its potential for hydrogen bonding, a key factor in solubility and biological target interactions.
Core Physicochemical Parameters: Experimental Determination
While computational predictions are useful, empirical data is the gold standard in research and drug development. The following sections detail robust, self-validating protocols for determining the most critical physicochemical properties.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP/LogD)
Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[2] For ionizable molecules like this carboxylic acid, the distribution coefficient (LogD) is also measured, as it accounts for the partitioning of both the ionized and non-ionized forms at a specific pH.[3]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This "gold standard" method directly measures the partitioning of the analyte between two immiscible phases.[2][3]
Step-by-Step Methodology:
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Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer. This step is crucial to prevent volume changes during the experiment.
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Stock Solution: Prepare a 10 mM stock solution of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid in dimethyl sulfoxide (DMSO).[3]
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Partitioning: In a suitable vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol.[3] Add 10 µL of the 10 mM DMSO stock solution.[3]
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Equilibration: Seal the vial and place it on a rotator for a minimum of 1 hour at room temperature to ensure a complete partition equilibrium is reached.[3]
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Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and octanol layers.
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Sampling: Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous PBS phase.
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Quantification: Analyze the concentration of the compound in each phase using a validated analytical method, such as LC-MS or HPLC-UV.[3][4] The high dynamic range of modern detectors is essential for accurately quantifying potentially large concentration differences between the two phases.[4]
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Calculation: Calculate the LogD value using the formula: LogD_pH7.4 = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
Caption: Workflow for LogD Determination via the Shake-Flask Method.
Acidity: The Acid Dissociation Constant (pKa)
Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[5] For a carboxylic acid, this determines its charge state across the physiological pH range, profoundly impacting its solubility, permeability, and target binding. Given the carboxylic acid moiety, this compound is expected to be acidic.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[6][7] It involves monitoring the pH of a solution of the analyte as a titrant is added incrementally.[6]
Step-by-Step Methodology:
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System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]
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Sample Preparation: Accurately weigh and dissolve the compound in water or a suitable co-solvent to a known concentration (e.g., 1-10 mM). The concentration should be sufficient to detect a clear inflection point.[7] A supporting electrolyte like 0.15 M KCl is added to maintain constant ionic strength.[6]
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Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of an acidic compound.[6]
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Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode.
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Acidic Titration: Since the compound is an acid, it will be titrated with a standardized strong base, typically 0.1 M NaOH. Add the titrant in small, precise increments.
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Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the point of minimum slope on the titration curve.[5][6]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting its bioavailability and utility in formulations.[8] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter for classifying drug substances.[9]
Experimental Protocol: Equilibrium Shake-Flask Solubility Method
This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for biopharmaceutical applications.[10]
Step-by-Step Methodology:
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Medium Preparation: Prepare the desired aqueous media (e.g., pH 1.2, 4.5, and 6.8 buffers to simulate gastrointestinal conditions).[9][11] Experiments should be conducted at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[9]
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Sample Addition: Add an excess amount of the solid compound to a known volume of each medium in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[8]
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Equilibration: Place the vials in a shaking incubator set to the desired temperature (e.g., 37 °C). The system must be agitated for a sufficient period to reach equilibrium. This is a critical step; concentrations should be measured at multiple time points (e.g., 24, 48, 72 hours) until consecutive measurements are stable.[11]
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Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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pH Measurement: Measure and record the final pH of the saturated solution.
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Quantification: Dilute the clear supernatant immediately and accurately, then determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
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Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.
Caption: Workflow for Equilibrium Aqueous Solubility Determination.
Conclusion
The physicochemical profile of 1-(2-Methoxyethyl)-4-oxocyclohexanecarboxylic acid is defined by the interplay of its carboxylic acid, ketone, and ether functionalities. Computational data predict it to be a moderately lipophilic weak acid. The experimental protocols detailed in this guide provide a robust framework for empirically verifying these predictions and generating the high-quality data required by researchers, scientists, and drug development professionals. Accurate determination of LogP/LogD, pKa, and aqueous solubility is not merely a characterization exercise; it is a critical, foundational step in understanding a molecule's potential and advancing it through the development pipeline.
References
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
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Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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pH measurement and determination of pKa value. Chemistry LibreTexts. Available at: [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
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Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Available at: [Link]
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LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
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Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization. Available at: [Link]
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